molecular formula C18H12N2O6S B11611848 4-{5-[(Z)-(5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}benzenesulfonic acid

4-{5-[(Z)-(5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}benzenesulfonic acid

Cat. No.: B11611848
M. Wt: 384.4 g/mol
InChI Key: VWJXFRIOSOZKEU-ZSOIEALJSA-N
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Description

4-{5-[(Z)-(5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}benzenesulfonic acid is a complex organic compound with a molecular formula of C18H12N2O6S . This compound features a unique structure that includes a furan ring, a pyridine ring, and a benzenesulfonic acid group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 4-{5-[(Z)-(5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}benzenesulfonic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step may involve the use of furan derivatives and coupling reactions.

    Sulfonation: The benzenesulfonic acid group is introduced through sulfonation reactions, often using reagents like sulfuric acid or chlorosulfonic acid.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4-{5-[(Z)-(5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{5-[(Z)-(5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}benzenesulfonic acid has several scientific research applications:

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{5-[(Z)-(5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}benzenesulfonic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar compounds to 4-{5-[(Z)-(5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}benzenesulfonic acid include other furan and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. Some examples include:

    Furan derivatives: Compounds with a furan ring and various substituents.

    Pyridine derivatives: Compounds with a pyridine ring and different functional groups.

    Benzenesulfonic acid derivatives: Compounds with a benzenesulfonic acid group and various other substituents.

The uniqueness of this compound lies in its specific combination of these structural elements, which contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H12N2O6S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[5-[(Z)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzenesulfonic acid

InChI

InChI=1S/C18H12N2O6S/c1-10-14(17(21)20-18(22)15(10)9-19)8-12-4-7-16(26-12)11-2-5-13(6-3-11)27(23,24)25/h2-8H,1H3,(H,20,21,22)(H,23,24,25)/b14-8-

InChI Key

VWJXFRIOSOZKEU-ZSOIEALJSA-N

Isomeric SMILES

CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)O)C#N

Canonical SMILES

CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)O)C#N

Origin of Product

United States

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